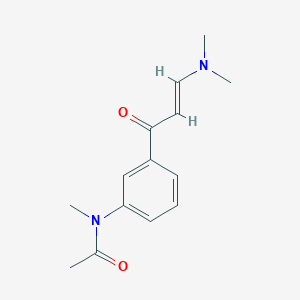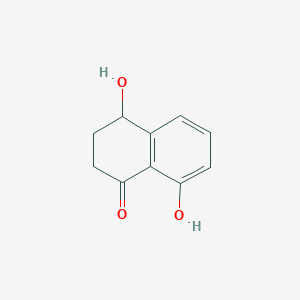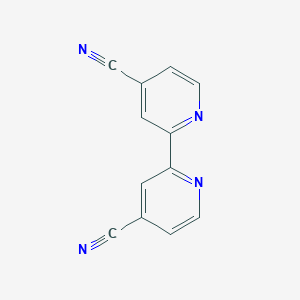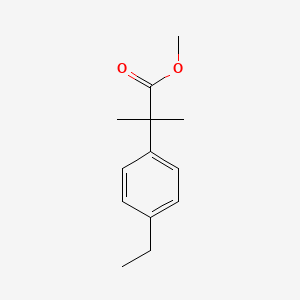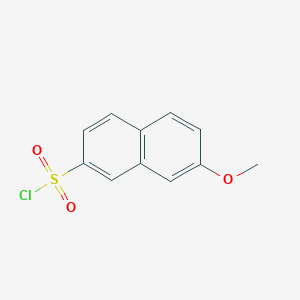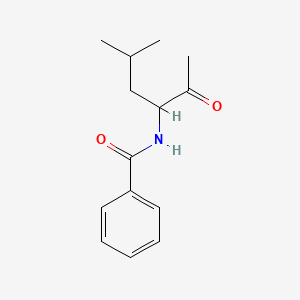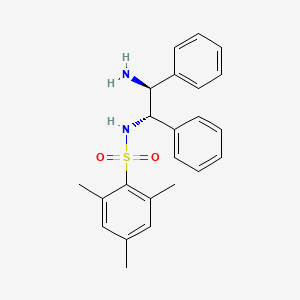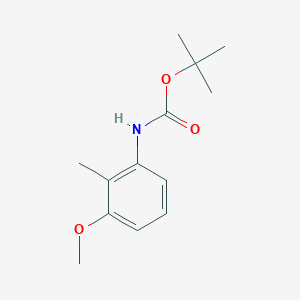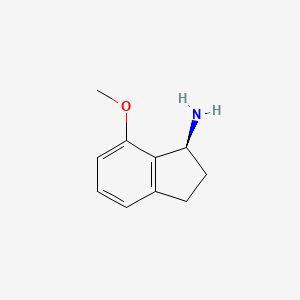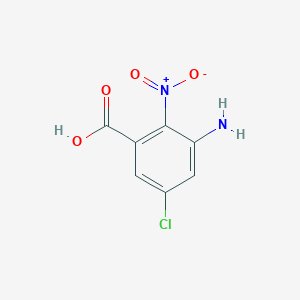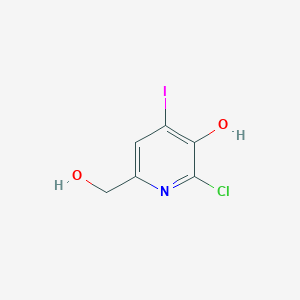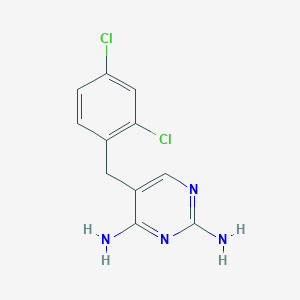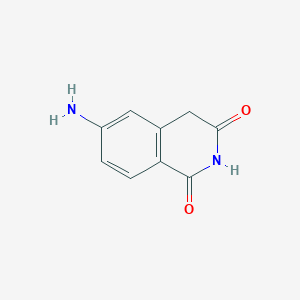
6-Aminoisoquinoline-1,3(2H,4H)-dione
Vue d'ensemble
Description
It belongs to the class of isoquinoline alkaloids and exhibits diverse biological activities. These compounds have garnered significant attention due to their potential therapeutic applications .
Synthesis Analysis
- Development of Initial Compounds : Researchers explore pre-functionalized o-alkynylaryl aldehydes/ketones and in situ reactions from arylaldehydes and alkynes to create the initial compounds .
- Catalytic Methods : Various catalytic methods have been investigated, including those based on strong acids, alkali, transition metal ions, and non-metal catalysts .
Molecular Structure Analysis
The molecular structure of 6-Aminoisoquinoline-1,3(2H,4H)-dione consists of an isoquinoline ring with an amino group (NH₂) at position 6. The presence of the carbonyl group (C=O) at position 3 gives rise to the 1,3-dione functionality .
Chemical Reactions Analysis
While specific reactions involving this compound may vary, its core scaffold allows for various transformations. Notably, in situ oxidation followed by a cascade process can lead to isoquinoline-1,3,4(2H)-triones, which are oxygen-rich heterocyclic compounds .
Applications De Recherche Scientifique
Antitumor Activity : A study synthesized derivatives of 2-arylisoquinoline-1,3(2H,4H)-diones and evaluated their antitumor activity. One compound, in particular, showed potential in inhibiting tumor growth in a nude mice PANC-1 xenograft model (Kang et al., 2014).
Heterocyclic Compound Synthesis : Another research focused on the synthesis of heterocyclic compounds utilizing fused and suspended routes with 2-aminoisoquinoline-1,3-(2H,4H)-dione. This study explored the moderate yield production of various derivatives (Shaheen et al., 2020).
HIV-1 Inhibition : Research into magnesium chelating 2-hydroxyisoquinoline-1,3(2H,4H)-diones found them to be inhibitors of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. One derivative in particular showed promise in inhibiting viral replication (Billamboz et al., 2011).
Cyclin-Dependent Kinase Inhibition : A novel class of potential antitumor agents, including 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones, was discovered. These derivatives potently and selectively inhibit CDK4, a cyclin-dependent kinase, over CDK2 and CDK1 (Tsou et al., 2009).
Synthetic Methods Development : Recent developments in the synthesis of isoquinoline-1,3(2H,4H)-dione by radical cascade reaction have been summarized, highlighting diverse synthetic methods for this compound (Niu & Xia, 2022).
Chemosensor Systems : The benzo-[de]Isoquinoline-1,3-Dione Series was studied for its potential as a chemosensor, particularly in the determination of anions (Tolpygin et al., 2012).
Breast Cancer Targeting : A naphthalimide analogue, 2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NAP-6), was identified as a potent and selective molecule targeting breast cancer via the arylhydrocarbon receptor pathway (Gilbert et al., 2020).
Propriétés
IUPAC Name |
6-amino-4H-isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-3H,4,10H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMMCRDPMMIBGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469568 | |
| Record name | 6-amino-4H-isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminoisoquinoline-1,3(2H,4H)-dione | |
CAS RN |
611187-09-8 | |
| Record name | 6-amino-4H-isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



